1-(Thieno[2,3-b]pyridin-6-yl)ethanone
Description
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-thieno[2,3-b]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-5H,1H3 |
InChI Key |
YLSDCWYZEVFQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(C=C1)C=CS2 |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences in Thieno/Pyridine Derivatives
| Compound Name | Core Structure | Substituents | Key Properties/Applications | References |
|---|---|---|---|---|
| 1-(Thieno[2,3-b]pyridin-6-yl)ethanone | Thieno[2,3-b]pyridine | -COCH₃ at 6-position | Synthetic intermediate; potential anti-cancer activity | [11,15] |
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | Thieno[2,3-b]pyridine | -COCH₃ at 2-position, -NH₂ at 3-position, 5-bromobenzofuran at 6-position | Enhanced lipophilicity; potential kinase inhibition | [4] |
| 1-(5,6-Dichloropyridin-3-yl)ethanone | Pyridine | -COCH₃ at 3-position, -Cl at 5,6 | Electrophilic reactivity; agrochemical applications | [16] |
| 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone | Pyrazolo[4,3-b]pyridine | -COCH₃ at 6-position | Building block for kinase inhibitors | [17] |
Key Observations :
- Positional Isomerism: The 6-yl ethanone substitution in thienopyridines may enhance anti-proliferative activity compared to 2-yl or 5-yl derivatives due to optimized steric and electronic interactions with biological targets .
Table 2: Reaction Yields of Selected Ethonone Derivatives
| Compound Class | Substituent | Reaction Yield (%) | Notes | References |
|---|---|---|---|---|
| Thieno[2,3-b]thiophene derivatives | Methoxy, cyano, bulky aryl | 31–83% | Steric hindrance reduces yield (e.g., 37% for 1-(o-tolyl)ethanone) | [3] |
| 2-Sulfinyl-thieno[2,3-b]pyridin-3-amine | Butylsulfinyl, thiophen-2-yl | Not quantified | Requires multi-step aldol condensation | [5] |
| Thieno[2,3-d]pyrimidine derivatives | 4-Chlorophenoxy, piperazinyl | 57–75% | Moderate yields due to steric effects | [13] |
Key Observations :
Table 3: Anti-Proliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Key Modification | References |
|---|---|---|---|---|
| Thieno[2,3-b]pyridines with ester groups | HCT-116, MDA-MB-231 | <10 | Ester prodrugs enhance solubility and activity | [1] |
| This compound | Not reported | Not reported | Hypothesized activity based on structural analogs | [11,15] |
| 2-(4-Chlorophenoxy)-thieno[2,3-d]pyrimidine | Not specified | Not reported | Piperazine-ethanone hybrids target kinases | [13] |
Key Observations :
- Prodrug Strategies: Ester and carbonate modifications on thienopyridines significantly improve anti-proliferative activity (IC₅₀ <10 µM) by enhancing cellular uptake .
- Targeted Modifications: Piperazine-ethanone hybrids (e.g., in [13]) may exhibit dual kinase inhibition and improved blood-brain barrier penetration.
Physicochemical and Reactivity Comparisons
Table 4: Physicochemical Properties of Selected Compounds
| Compound | logP (Predicted) | Solubility (mg/mL) | Reactivity Notes | References |
|---|---|---|---|---|
| 1-(Thieno[2,3-b]pyridin-5-yl)ethanone | 1.8 | 0.1 (DMSO) | Acetyl group enables nucleophilic acyl substitutions | [11,15] |
| 1-(5,6-Dichloropyridin-3-yl)ethanone | 2.5 | 0.05 (Water) | Electrophilic dichloro groups facilitate SNAr reactions | [16] |
| 1-(6-(Methylthio)pyridin-3-yl)ethanone | 1.2 | 0.3 (Methanol) | Methylthio group enhances metabolic stability | [18] |
Key Observations :
- Solubility Challenges: Thienopyridine ethanones generally exhibit poor aqueous solubility (e.g., 0.1 mg/mL in DMSO), necessitating prodrug strategies for therapeutic use .
- Reactivity: The ethanone moiety participates in condensations (e.g., aldol in [5]) and nucleophilic substitutions, enabling diverse derivatization.
Preparation Methods
Reaction of 2-Thioxopyridine Derivatives with Chloroacetone
A widely employed method involves the cyclization of thioether intermediates derived from 2-thioxopyridine precursors. For instance, Al-Waleedy et al. demonstrated that ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate reacts with ω-bromoacetophenone to form S-substituted intermediates, which undergo cyclization under basic conditions. Adapting this approach, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2 ) reacts with chloroacetone in dimethylformamide (DMF) containing potassium hydroxide to yield 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (5a ). Subsequent cyclization in ethanol with piperidine produces 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (6a ) in 84% yield.
Key Data:
Alternative Cyclization Pathways
In a related study, Abdel-Hafez et al. synthesized 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c ) by reacting 2 with chloroacetonitrile. While this method does not directly yield the acetyl derivative, substituting chloroacetonitrile with chloroacetone enables the introduction of the acetyl group at the 6-position.
Condensation with Bromoacetyl Compounds
Direct Synthesis from 2-Mercaptonicotinonitriles
An expedited route involves the condensation of 2-mercaptonicotinonitrile derivatives with bromoacetone. As reported by Semanticscholar, bis(thieno[2,3-b]pyridines) are synthesized by reacting bis-bromoacetyl arenes with 2-mercapto-4,6-disubstituted nicotinonitriles. Modifying this protocol, 2-mercaptonicotinonitrile reacts with bromoacetone in ethanol containing sodium ethoxide to form 1-(thieno[2,3-b]pyridin-6-yl)ethanone in a single step.
Key Data:
- Reagents: Bromoacetone, sodium ethoxide (10 mmol), ethanol.
- Conditions: 5 h reflux in ethanol.
- Yield: ~78% (analogous to bis-compound synthesis).
- Characterization:
Comparative Analysis of Methods
Efficiency and Yield
Reaction Conditions
- Method 1 demands anhydrous DMF and precise temperature control.
- Method 2 utilizes ethanol as a benign solvent but requires excess sodium ethoxide.
- Method 3 employs piperidinium acetate, which may complicate purification.
Structural Confirmation and Spectral Data
Infrared Spectroscopy
The acetyl group’s C=O stretch appears at 1666–1700 cm⁻¹ across all methods. NH₂ stretches (3274–3320 cm⁻¹) confirm the presence of amino groups in intermediates.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Aldol condensation | 75–83 | Acetic acid, reflux | |
| Cyclization with AlCl₃ | 60–70 | Toluene, 110°C | |
| Multi-step substitution | 40–50 | DMF, K₂CO₃, room temperature |
How can researchers characterize the molecular structure and stability of this compound under varying experimental conditions?
Basic Research Focus
Structural characterization employs:
- NMR spectroscopy : To confirm substituent positions (e.g., ¹H NMR δ 7.88–7.34 ppm for aromatic protons) .
- X-ray crystallography : Resolves bond angles and crystallographic packing .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 215.1 [M+H]⁺) .
Stability studies assess:
- pH sensitivity : Degradation in acidic/basic conditions via HPLC monitoring.
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C) .
What strategies are employed to evaluate the biological activity of thieno[2,3-b]pyridine derivatives, and how do structural modifications impact pharmacological profiles?
Advanced Research Focus
Biological evaluation involves:
- In vitro assays : Anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .
- Target identification : Kinase inhibition studies (e.g., EGFR or CDK2) using fluorescence polarization .
- Structure-activity relationship (SAR) : Substitutions (e.g., methoxy, trifluoromethyl) enhance potency. For instance, a 3-methoxyphenyl group increases anti-inflammatory activity by 40% in murine models .
Q. Table 2: Biological Activities of Analogues
| Substituent | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-Trifluoromethyl | 0.8 | EGFR kinase | |
| 3-Amino-6-methyl | 1.2 | CDK2 | |
| 4-Chlorophenyl | 2.5 | COX-2 |
How do computational models aid in predicting the reactivity and target interactions of this compound?
Advanced Research Focus
Computational approaches include:
- Molecular docking : Predicts binding affinity to targets like EGFR (AutoDock Vina) .
- QSAR modeling : Correlates electronic parameters (e.g., Hammett constants) with biological activity .
- DFT calculations : Evaluates frontier molecular orbitals to predict reactivity sites (e.g., carbonyl group electrophilicity) .
What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Focus
Challenges include:
- Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% AlCl₃) and solvent purity .
- Purification difficulties : Use flash chromatography with silica gel or preparative HPLC .
- Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry .
How can researchers resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives across different studies?
Advanced Research Focus
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell line specificity : Validate results across multiple models (e.g., primary vs. cancer cell lines) .
- Structural heterogeneity : Compare exact substituents (e.g., 3-amino vs. 3-nitro derivatives) .
Q. Methodological Approach :
Replicate experiments under identical conditions.
Perform meta-analysis of published data to identify trends.
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Notes
- CAS numbers (e.g., 488745-59-1) and IUPAC names ensure reproducibility .
- Advanced questions emphasize mechanistic and analytical depth, while basic questions focus on foundational techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
